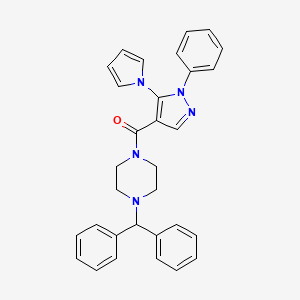
(4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C31H29N5O and its molecular weight is 487.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Piperazine moiety : Known for its interaction with neurotransmitter receptors.
- Pyrazole and pyrrole rings : Associated with various biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
1. Anticancer Activity
Studies have shown that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 and A549, with IC50 values in the low micromolar range . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research on related pyrazole derivatives has indicated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The anti-inflammatory activity is often assessed using models such as the Human Red Blood Cell (HRBC) membrane stabilization method.
3. Antimicrobial Activity
Certain derivatives of piperazine and pyrazole have shown promising antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating potential for development into antibacterial agents .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The piperazine structure suggests interaction with serotonin and dopamine receptors, which may influence neuropharmacological outcomes.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are vital in microbial metabolism .
Case Studies
Several studies have investigated the biological activities of related compounds. For example:
- A study on pyrazole derivatives reported significant binding affinity to DHFR, showcasing their potential as therapeutic agents against bacterial infections .
- Another research highlighted the structure-activity relationship (SAR) of piperazine derivatives, indicating that modifications to the benzene ring can enhance anticancer efficacy .
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O/c37-31(28-24-32-36(27-16-8-3-9-17-27)30(28)34-18-10-11-19-34)35-22-20-33(21-23-35)29(25-12-4-1-5-13-25)26-14-6-2-7-15-26/h1-19,24,29H,20-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPPQBLNLUHEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














